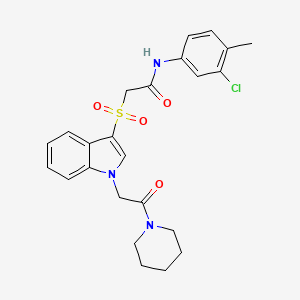

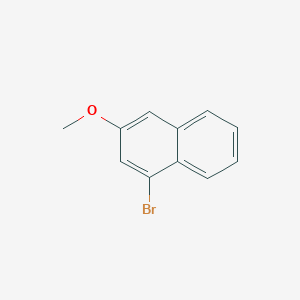

![molecular formula C9H12O B2403697 (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol CAS No. 2551076-39-0](/img/structure/B2403697.png)

(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol, commonly known as menthol, is a naturally occurring compound found in various plants, including peppermint and spearmint. It is widely used in the food, pharmaceutical, and cosmetic industries due to its distinct cooling and minty flavor and aroma. Menthol has also been extensively studied for its potential therapeutic properties, making it a subject of interest in scientific research.

Scientific Research Applications

Structural and Chemical Properties

- (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol and its derivatives show significant chemical properties due to their structural configuration. For instance, the study by Weber et al. (2001) on diazabicyclo compounds related to this chemical structure highlights the repulsion between axial atoms indicated by the distortion of cyclohexane chairs, an aspect important in understanding their chemical behavior and potential applications (Weber et al., 2001).

Synthesis and Derivatives

- Research on the synthesis of new conduramines and aminocyclitol derivatives by Jotterand and Vogel (1998) demonstrates the versatility of tricyclo compounds. Their work on converting triacetate of 7-oxabicyclo[2.2.1]hept-5-ene-1,2-exo,3-exo-trimethanol into various derivatives showcases the potential of tricyclo compounds in synthesizing diverse chemical structures (Jotterand & Vogel, 1998).

Application in Anticancer Research

- A significant application of tricyclo compounds is in the field of anticancer research. Kumar et al. (2017) investigated enantiomeric pairs of palladium complexes of tricyclo-derived ligands, revealing that specific pairs exhibited strong anticancer activity, which was notably more active than benchmark drugs like cisplatin in certain cancer cell lines (Kumar et al., 2017).

Photolithography and Polymerization

- Sanders et al. (2003) explored the use of fluorinated tricyclo[4.2.1.0^(2,5)]non-7-ene-3-carboxylic acid esters in metal-catalyzed addition polymerization. This research demonstrates the applicability of tricyclo compounds in developing transparent homopolymers for photolithographic resist materials, highlighting their importance in the field of materials science (Sanders et al., 2003).

Absolute Configuration and Stereochemistry

- The absolute configuration and stereochemistry of tricyclo compounds are critical in understanding their chemical properties. Studies like that of Christian et al. (2012), which determined the absolute configuration of a compound isolated from Hypericum hypericoides, are crucial for comprehending the molecular structure and potential chemical reactions of these compounds (Christian et al., 2012).

properties

IUPAC Name |

(1R,2R,5S,6S)-tricyclo[4.2.1.02,5]non-7-en-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-10H,3-4H2/t5-,6+,7+,8?,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMCPIYUZPMGNA-SVBMCEDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2CC3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C=C[C@@H]1[C@@H]3[C@H]2CC3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2403616.png)

![3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2403618.png)

![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)

![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)